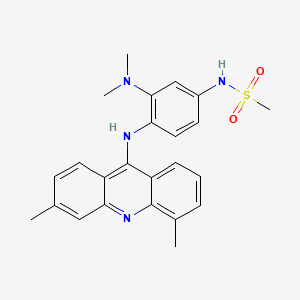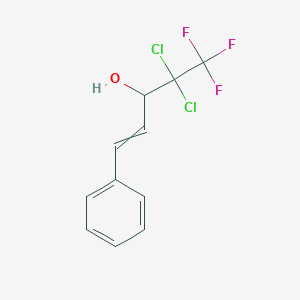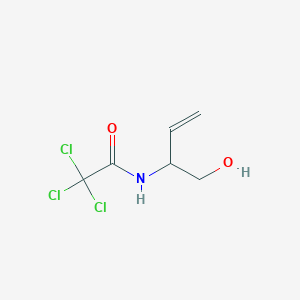![molecular formula C19H14N2O2 B14341768 2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione CAS No. 94212-20-1](/img/structure/B14341768.png)
2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate naphthoquinone derivatives with substituted anilines under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, plays a crucial role in achieving cost-effective and environmentally friendly production .
化学反応の分析
Types of Reactions
2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives .
科学的研究の応用
2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. The pathways affected by this compound can vary depending on the biological context and the specific targets involved .
類似化合物との比較
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-methyl-: A simpler imidazole derivative with fewer substituents.
1H-Imidazole, 2-ethyl-4-methyl-: Another imidazole derivative with different alkyl substituents.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: A more complex imidazole derivative with additional aromatic substituents.
Uniqueness
2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione is unique due to its naphthoquinone core and specific substitution pattern. This structural feature imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
94212-20-1 |
|---|---|
分子式 |
C19H14N2O2 |
分子量 |
302.3 g/mol |
IUPAC名 |
2-methyl-3-(2-methylphenyl)benzo[f]benzimidazole-4,9-dione |
InChI |
InChI=1S/C19H14N2O2/c1-11-7-3-6-10-15(11)21-12(2)20-16-17(21)19(23)14-9-5-4-8-13(14)18(16)22/h3-10H,1-2H3 |
InChIキー |
ODTYWKNSOSCADS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=NC3=C2C(=O)C4=CC=CC=C4C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)

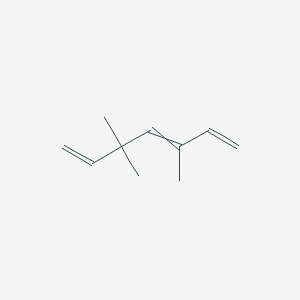

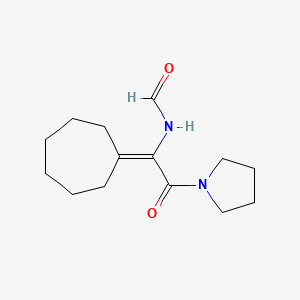
![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)


